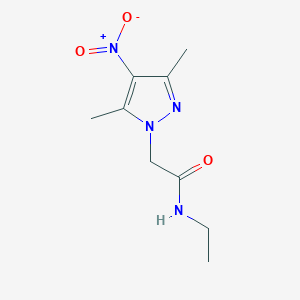![molecular formula C24H24N2O B14914353 Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) is an organic compound with a complex structure that includes two pyrrole rings connected by an oxydi-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethyl-1H-pyrrole with an appropriate oxydi-phenylene derivative. The reaction conditions often require the use of a catalyst and a solvent to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, while solvents such as dichloromethane or toluene are preferred for their ability to dissolve the reactants and products effectively.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrole rings or the phenylene bridge are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of novel polymers and organic frameworks.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, nucleic acids, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as conductive polymers and nanocomposites. Its chemical stability and versatility make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): This compound has a similar structure but with a methylene bridge instead of an oxydi-phenylene bridge.
1,1’-(Ethylendi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): Another similar compound with an ethylene bridge.
1,1’-(Propylendi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): This compound features a propylene bridge.
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) is unique due to its oxydi-phenylene bridge, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H24N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2O/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)27-24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI-Schlüssel |
PNMHVDGRJONPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)

![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)




